
9-Azido-Neu5DAz
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Azido-Neu5DAz is a non-natural bifunctional carbohydrates as imaging agent.
科学的研究の応用
Metabolic Remodeling of Cell-Surface Sialoglycans
9-Azido analogues of sialic acids, including 9-Azido-Neu5DAz, are utilized in the metabolic incorporation into mammalian cells. This incorporation facilitates the fluorescent imaging of cell-surface sialoglycans and proteomic profiling of sialoglycoproteins. Such applications are pivotal in understanding cell surface properties and modulating pathogen-host interactions (Cheng et al., 2019).
Study of Magnetic Anisotropy
The azido ligand, a key component in this compound, has been studied for its impact on magnetic anisotropy. In particular, its ligand field is crucial in understanding the electronic structure and magnetic properties of certain compounds, as demonstrated in Co(II)-azido complexes (Schweinfurth et al., 2015).
Applications in Magnetochemistry
Azido-mediated systems, including those involving this compound, show diverse magnetic behaviors, which are of considerable interest in magnetochemistry. These azido complexes have been integral in the study of various magnetic molecule materials (Zeng et al., 2009).
Conformational Analysis in Chemistry
This compound and related compounds have been studied for their conformational properties, providing insights into steric and electronic effects in chemical structures. Such studies are crucial for understanding the molecular behavior of azido compounds (Budyka et al., 2006).
Versatility in Molecular Engineering
The azido group in this compound showcases versatility in bridging capabilities, particularly in the engineering of copper(II) magnetic polyclusters. This demonstrates the potential of azido ligands in creating functional materials with unique magnetic properties (Mukherjee & Mukherjee, 2013).
Protein Dynamics and Folding Studies
Azides, including those in this compound, serve as high-sensitivity probes for studying protein structure, folding, and electrostatic effects. This application is essential in understanding protein dynamics and interactions (Taskent-Sezgin et al., 2010).
Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions
This compound plays a role in copper(I)-catalyzed 1,3-dipolar cycloadditions, a crucial synthetic route in the formation of 1H-[1,2,3]-triazoles. This process is key in peptide chemistry and the synthesis of diversified molecular structures (Tornøe et al., 2002).
Magnetocaloric Effects and Magnetic Relaxation Studies
Azido-bridged metal clusters, including those containing this compound, are studied for their magnetocaloric effects and magnetic relaxation properties. This research is significant in the field of magnetic materials and their applications (Zhao et al., 2013).
Nucleic Acids Studies
Azides, such as those in this compound, are used as probes in nucleic acids research. They provide insights into the structure and dynamics of nucleic acids, enhancing our understanding of genetic materials (Gai et al., 2010).
Structural and Magnetic Studies in Coordination Chemistry
The azide ligand in this compound is central to the study of structural and magnetic properties in coordination chemistry. Its role in copper(II) azido complexes is particularly significant for understanding molecular magnetism (Adhikary & Koner, 2010).
特性
| 1639411-87-2 | |
分子式 |
C14H22N6O8 |
分子量 |
402.36 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


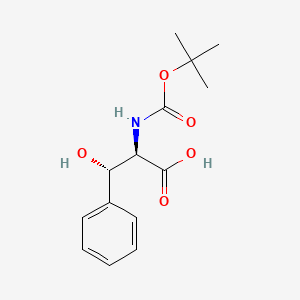


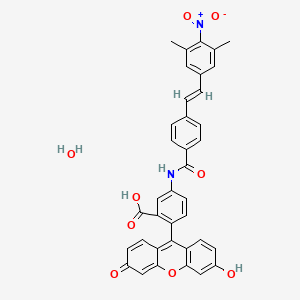
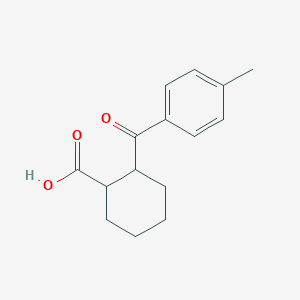
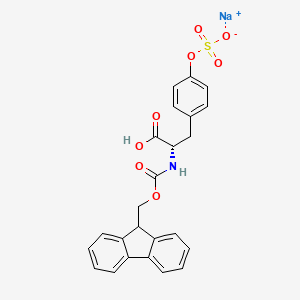
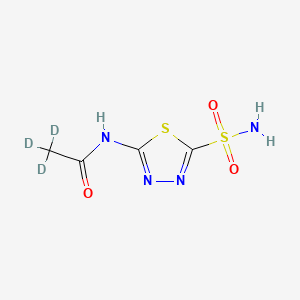
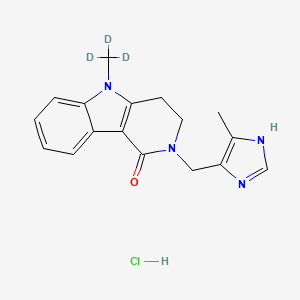
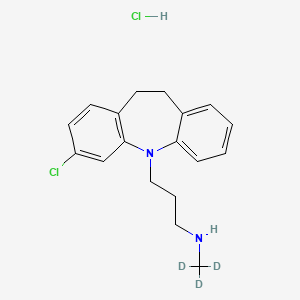
![1-Benzyl-N-[3-(1'h,3h-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-Yl)propyl]-D-Prolinamide](/img/structure/B1139261.png)
